molecular formula C19H21ClN6O2 B2731696 8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione CAS No. 578762-93-3

8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione

Cat. No.: B2731696
CAS No.: 578762-93-3
M. Wt: 400.87
InChI Key: PVAWZVHTIBSKIV-UHFFFAOYSA-N
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Description

8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a piperazine ring, which is further connected to a purine structure. The compound’s unique structure makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione typically involves multiple steps, starting with the preparation of the purine core. The purine core is synthesized through a series of reactions, including alkylation and cyclization. The chlorophenylpiperazine moiety is then introduced through a nucleophilic substitution reaction. The final product is obtained after purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can modify the functional groups attached to the purine core, potentially leading to new derivatives with unique properties.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential effects on cellular processes and signaling pathways. It may serve as a tool for probing the function of specific proteins or enzymes.

    Medicine: The compound is investigated for its potential therapeutic applications, including its ability to modulate biological targets involved in diseases such as cancer and neurological disorders.

    Industry: In the industrial sector, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Similar Compounds

    7-(3,3-Dihydroxypropyl)-3-methyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione: This compound shares a similar purine core but differs in the substituents attached to the purine ring.

    8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione: Another closely related compound with variations in the alkyl and aryl groups attached to the purine structure.

Uniqueness

The uniqueness of 8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O2/c1-3-7-26-15-16(23(2)19(28)22-17(15)27)21-18(26)25-10-8-24(9-11-25)14-6-4-5-13(20)12-14/h3-6,12H,1,7-11H2,2H3,(H,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAWZVHTIBSKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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